molecular formula C10H11NO B14288575 2H-1,4-Benzoxazine, 3,6-dimethyl- CAS No. 120030-35-5

2H-1,4-Benzoxazine, 3,6-dimethyl-

Cat. No.: B14288575
CAS No.: 120030-35-5
M. Wt: 161.20 g/mol
InChI Key: IKWLMRAPSRONPR-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine, 3,6-dimethyl- is a heterocyclic organic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine, 3,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another method utilizes the reaction of o-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide in the presence of potassium carbonate or sodium hydride at room temperature, followed by reduction .

Industrial Production Methods

In industrial settings, the synthesis of 2H-1,4-Benzoxazine, 3,6-dimethyl- often employs environmentally friendly methods. For instance, the use of ionic liquids as solvents has been explored to achieve high yields of 3-aryl-2H-1,4-benzoxazine derivatives under mild conditions . This method not only enhances the efficiency of the reaction but also minimizes the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine, 3,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2H-1,4-Benzoxazine, 3,6-dimethyl- include potassium carbonate, sodium hydride, and phenacyl bromides. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1,4-Benzoxazine, 3,6-dimethyl- include:

Uniqueness

What sets 2H-1,4-Benzoxazine, 3,6-dimethyl- apart from its similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 6 positions enhances its stability and may contribute to its unique pharmacological properties .

Properties

IUPAC Name

3,6-dimethyl-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-4-10-9(5-7)11-8(2)6-12-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWLMRAPSRONPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447150
Record name 2H-1,4-Benzoxazine, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120030-35-5
Record name 2H-1,4-Benzoxazine, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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